molecular formula C27H49NO2 B3722166 5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione

5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione

Cat. No. B3722166
M. Wt: 419.7 g/mol
InChI Key: GEJOFJULJNJTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFO, and it has been synthesized using different methods.

Scientific Research Applications

5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione has potential applications in various scientific research fields. One of the primary applications is in the field of fluorescence microscopy. DFO is used as a fluorescent probe to detect iron ions in cells and tissues. It has also been used to study the distribution of iron in the brain and other organs.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione involves its ability to chelate iron ions. DFO binds to iron ions and forms a stable complex, which can be detected using fluorescence microscopy. This mechanism has been used to study iron metabolism in cells and tissues.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione has been shown to have minimal toxicity in vitro and in vivo. It does not affect cell viability or proliferation, and it does not induce apoptosis. However, it has been shown to interfere with iron homeostasis in cells, which may have implications for iron metabolism and related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione in lab experiments is its high selectivity for iron ions. It can detect iron ions in cells and tissues with high sensitivity and specificity. However, one of the limitations of using DFO is its potential interference with other metal ions, which may affect the accuracy of the results.

Future Directions

There are several future directions for research on 5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione. One of the potential applications is in the diagnosis and treatment of iron-related diseases such as iron overload and anemia. DFO can be used to study the distribution of iron in tissues and organs, which may provide insights into the mechanisms of these diseases. Another potential application is in the development of new fluorescent probes for other metal ions. DFO can serve as a template for the design and synthesis of new probes with high selectivity and sensitivity. Finally, further research is needed to understand the mechanism of action of DFO and its potential effects on iron metabolism in cells and tissues.
Conclusion:
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione is a chemical compound that has potential applications in various scientific research fields. Its ability to chelate iron ions has made it a useful fluorescent probe for studying iron metabolism in cells and tissues. However, further research is needed to understand its mechanism of action and potential effects on iron homeostasis.

properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(octadecyliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-23-24-25(29)21-27(2,3)22-26(24)30/h23,29H,4-22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJOFJULJNJTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione
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5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione
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5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione
Reactant of Route 4
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione
Reactant of Route 5
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione
Reactant of Route 6
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione

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